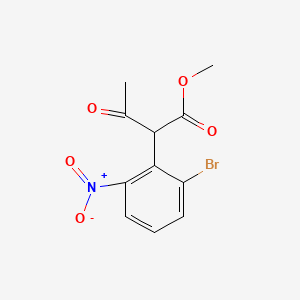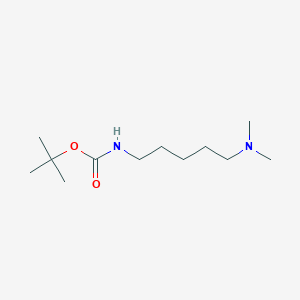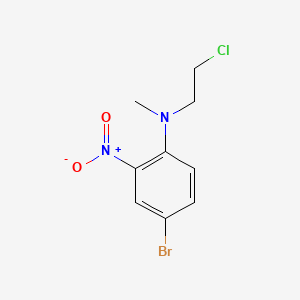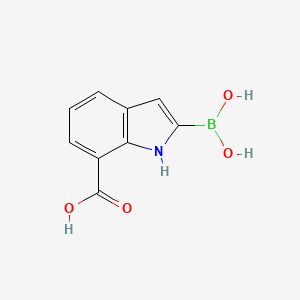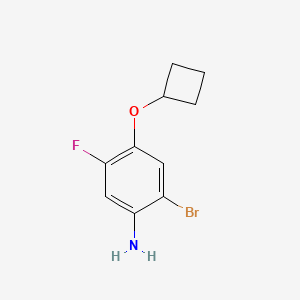
2-Bromo-4-cyclobutoxy-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclobutoxy-5-fluoroaniline is an organic compound with the molecular formula C10H11BrFNO It is a derivative of aniline, featuring a bromine atom, a fluorine atom, and a cyclobutoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclobutoxy-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-cyclobutoxy-5-fluoroaniline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction mixture is often maintained at a specific temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and solvents is carefully selected to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclobutoxy-5-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-4-cyclobutoxy-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands. Its structural features allow for specific interactions with biological targets.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-cyclobutoxy-5-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity. The cyclobutoxy group can provide steric hindrance, further modulating its interactions with targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroaniline: Lacks the cyclobutoxy group, making it less sterically hindered.
4-Cyclobutoxy-5-fluoroaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-4-cyclobutoxyaniline: Lacks the fluorine atom, altering its electronic properties.
Uniqueness
2-Bromo-4-cyclobutoxy-5-fluoroaniline is unique due to the combination of bromine, fluorine, and cyclobutoxy substituents. This combination provides a distinct set of chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Properties
IUPAC Name |
2-bromo-4-cyclobutyloxy-5-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-7-4-10(8(12)5-9(7)13)14-6-2-1-3-6/h4-6H,1-3,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOOWIRSCMDODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C(=C2)Br)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B8202339.png)
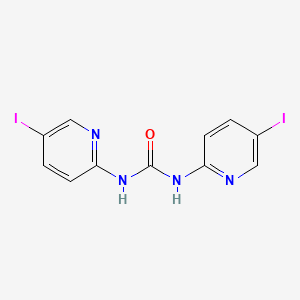
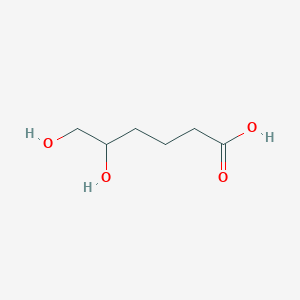
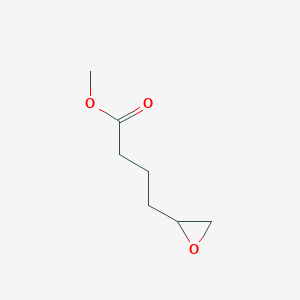
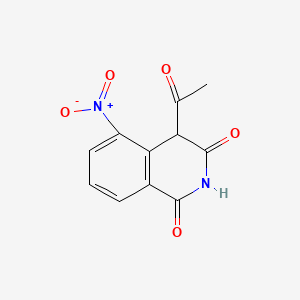
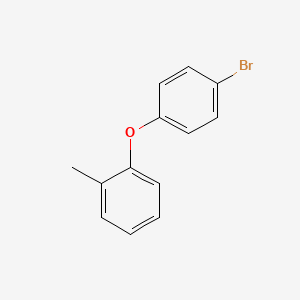
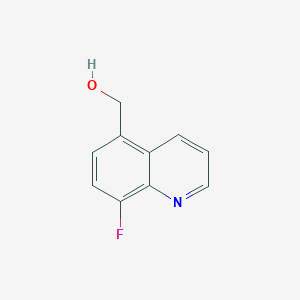
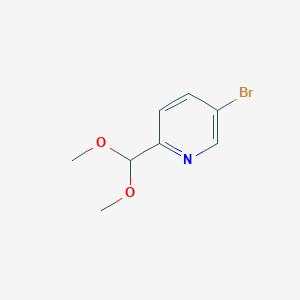
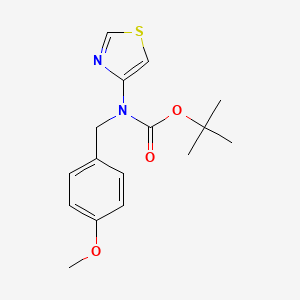
![Benzyl[(4-methoxypyridin-2-yl)methyl]amine](/img/structure/B8202388.png)
